c-ABL-IN-5 is a small molecule compound that has been identified as an activator of the c-ABL protein-tyrosine kinase. The c-ABL gene encodes a non-receptor tyrosine kinase that plays crucial roles in various cellular processes, including differentiation, cell division, and response to DNA damage. The c-ABL protein is involved in signaling pathways that regulate cell growth and survival, making it a significant target for therapeutic interventions, particularly in cancer treatment.
The c-ABL-IN-5 compound is derived from structure-guided optimization efforts aimed at enhancing the activity of c-ABL. It belongs to the class of small molecule activators that bind to specific sites on the c-ABL kinase domain, stimulating its activity. This classification places c-ABL-IN-5 within a broader category of compounds designed to modulate kinase activity for therapeutic purposes.
The synthesis of c-ABL-IN-5 involves several key steps:
The molecular structure of c-ABL-IN-5 reveals specific binding interactions with the c-ABL kinase domain:
The structural data obtained from X-ray crystallography or NMR spectroscopy can provide insights into:
c-ABL-IN-5 undergoes several chemical reactions upon interaction with the c-ABL kinase:
The mechanism by which c-ABL-IN-5 activates c-ABL involves:
Data from kinetic studies may reveal:
c-ABL-IN-5 exhibits several notable physical properties:
Key chemical properties include:
c-ABL-IN-5 has significant applications in scientific research and potential therapeutic development:
Pathological activation of c-Abl is mechanistically linked to neurodegenerative cascades:
Table 1: c-Abl Phosphorylation Targets in Neurodegenerative Diseases
Disease | Substrate | Phosphorylation Site | Pathogenic Consequence |
---|---|---|---|
PD | α-Synuclein | Y393 | Oligomerization, Lewy body formation |
PD | Parkin | N/A | Inactivation, impaired autophagy |
AD | Tau | Y197, Y310, Y394 | Neurofibrillary tangle formation |
AD/PD | Prx1/Catalase | N/A | Impaired antioxidant defense |
In cancer, the constitutively active fusion oncoprotein Bcr-Abl drives leukemogenesis via unregulated kinase activity. While Bcr-Abl inhibitors (e.g., imatinib) revolutionized leukemia treatment, their design informs neuroprotective c-Abl inhibitors. Critically, c-ABL-IN-5 and similar compounds avoid Bcr-Abl’s ATP-binding mutations, enabling selective targeting of neuronal c-Abl without oncogenic risks [6] [7].
c-Abl bridges oxidative stress and proteotoxicity:
c-Abl amplifies neuronal damage through redox and inflammatory pathways:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1